N-(3-amino-2-methylphenyl)propanamide
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Overview
Description
“N-(3-amino-2-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This indicates that the molecule consists of a propanamide group (CCC(=O)N) attached to a 2-methylphenyl group (c1ccccc1C) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications
Pharmacokinetics and Metabolism
- Selective Androgen Receptor Modulators : A study focused on S-1, a compound related to N-(3-amino-2-methylphenyl)propanamide, which is being explored for androgen-dependent diseases. It demonstrated significant insights into the pharmacokinetics and metabolism of S-1 in rats, highlighting its potential as a therapeutic agent (Wu et al., 2006).
Drug Development for Malaria Treatment
- Aminoacetamide Scaffold for Malaria Treatment : Another research explored N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, an aminoacetamide scaffold, as a potential lead for treating malaria. This compound showed promising antimalarial potency and selectivity (Norcross et al., 2019).
Neurological Research
- γ-Secretase Inhibitors for Neurological Disorders : Research on (2S)-2-{[(3,5-Diflurophenyl)acetyl]amino}-N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]propanamide, a γ-secretase inhibitor, showed its potential in reducing amyloid beta-peptide levels, which is significant for Alzheimer's disease research (Grimwood et al., 2005).
Muscle Relaxant and Anticonvulsant Applications
- Isoxazole Derivatives for Muscle Relaxation : A study on N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives highlighted their potential as muscle relaxants and anticonvulsants (Tatee et al., 1986).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEFCFAFNZDPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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